4-[2-(furan-2-yl)ethyl]benzene-1,3-diol
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Overview
Description
Resorcinol compound 11, also known as 1,3-dihydroxybenzene, is a phenolic compound with the chemical formula C₆H₄(OH)₂. It is one of the three isomeric benzenediols, specifically the meta-isomer. Resorcinol is a white crystalline solid that is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . It is widely used in various industrial applications, including the production of resins, plastics, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol can be synthesized through several methods. One common method involves the dialkylation of benzene with propylene to obtain 1,3-diisopropylbenzene. This intermediate is then subjected to oxidation and Hock rearrangement to yield resorcinol and acetone . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate .
Industrial Production Methods: Industrial production of resorcinol typically involves the oxidation of 1,3-diisopropylbenzene. This process is carried out in several steps, starting with the dialkylation of benzene with propylene to give 1,3-diisopropylbenzene. The intermediate is then oxidized and subjected to Hock rearrangement to produce resorcinol and acetone . This method is preferred due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Resorcinol undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and condensation reactions .
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Resorcinol can participate in electrophilic aromatic substitution reactions, where the hydroxyl groups direct the incoming electrophiles to the ortho and para positions.
Oxidation: Resorcinol can be oxidized to form quinones, which are important intermediates in various chemical processes.
Condensation Reactions: Resorcinol can form condensation products with aldehydes, ketones, and other carbonyl-containing compounds.
Major Products:
Quinones: Formed through oxidation reactions.
Condensation Products: Formed with aldehydes and ketones.
Scientific Research Applications
Resorcinol has a wide range of scientific research applications in various fields :
Mechanism of Action
Comparison with Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
- Flavonoids: Such as quercetin and hesperidin .
- Stilbene Phenols: Such as resveratrol .
Resorcinol’s unique meta-isomeric structure allows it to participate in specific chemical reactions and applications that are not possible with its ortho- and para-isomers .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-[2-(furan-2-yl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H12O3/c13-10-5-3-9(12(14)8-10)4-6-11-2-1-7-15-11/h1-3,5,7-8,13-14H,4,6H2 |
InChI Key |
DRPCFXFFIMCRRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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